molecular formula C11H14N2O B8189773 (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No.: B8189773
M. Wt: 190.24 g/mol
InChI Key: RMKCDKXXFTYREG-SECBINFHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one features a bicyclic framework comprising a seven-membered azepinone ring fused to a benzene moiety. The molecular formula is $$ \text{C}{11}\text{H}{14}\text{N}_{2}\text{O} $$, with critical functional groups including a secondary amine at position 3 and a ketone at position 2. The stereocenter at C3 adopts an R-configuration, confirmed via chiral synthesis and optical rotation analysis. The methyl group at position 1 contributes to steric hindrance, influencing conformational flexibility and intermolecular interactions.

The azepinone ring exists in a partially saturated state, with double-bond character between C2 and N1 due to resonance stabilization from the carbonyl group. This delocalization reduces ring strain and enhances thermodynamic stability compared to fully unsaturated analogs.

Crystallographic and Spectroscopic Characterization

X-ray crystallographic data for this specific compound remain unreported, but related benzazepinones exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding between amine and carbonyl groups. Spectroscopic analyses provide robust structural validation:

  • Infrared (IR) Spectroscopy : Strong absorption at $$ \sim 1680 \, \text{cm}^{-1} $$ corresponds to the carbonyl stretch ($$ \text{C=O} $$), while broad $$ \text{N-H} $$ stretches from the amine group appear at $$ 3300-3450 \, \text{cm}^{-1} $$.
  • NMR Spectroscopy :
    • $$ ^1\text{H} \text{NMR} $$: A singlet at $$ \delta \, 1.4 \, \text{ppm} $$ integrates to three protons, confirming the methyl group at N1. Aromatic protons resonate as a multiplet at $$ \delta \, 6.8-7.3 \, \text{ppm} $$, and the amine proton appears as a broad peak at $$ \delta \, 2.9 \, \text{ppm} $$.
    • $$ ^{13}\text{C} \text{NMR} $$: The carbonyl carbon is observed at $$ \delta \, 175 \, \text{ppm} $$, with quaternary carbons in the benzene ring between $$ \delta \, 120-140 \, \text{ppm} $$.
Spectroscopic Data Summary
IR (C=O stretch) $$ 1680 \, \text{cm}^{-1} $$
$$ ^1\text{H} \text{NMR} $$ (CH₃) $$ \delta \, 1.4 \, \text{ppm} $$ (s, 3H)
$$ ^{13}\text{C} \text{NMR} $$ (C=O) $$ \delta \, 175 \, \text{ppm} $$

Physicochemical Properties

The compound exhibits a density of $$ 1.143 \, \text{g/cm}^3 $$ and a boiling point of $$ 377.5^\circ \text{C} $$, consistent with its moderate polarity and hydrogen-bonding capacity. Solubility profiling reveals limited aqueous solubility ($$ < 1 \, \text{mg/mL} $$) but improved dissolution in dimethyl sulfoxide (DMSO) and methanol. No melting point data are available, though analogous compounds decompose above $$ 250^\circ \text{C} $$ without sharp melting transitions.

Physicochemical Property Value
Molecular Weight $$ 202.25 \, \text{g/mol} $$
Density $$ 1.143 \, \text{g/cm}^3 $$
Boiling Point $$ 377.5^\circ \text{C} $$
Solubility in DMSO $$ 10-20 \, \text{mg/mL} $$

Tautomeric and Conformational Dynamics

Tautomerism is restricted due to the rigid bicyclic framework, which locks the ketone and amine groups in fixed positions. Quantum mechanical calculations predict a preference for the keto form over enol tautomers ($$ \Delta G > 15 \, \text{kcal/mol} $$). Conformational analysis via NMR reveals two dominant ring puckering modes: a chair-like conformation with axial methyl group orientation and a boat-like conformation stabilized by intramolecular $$ \text{N-H} \cdots \text{O=C} $$ hydrogen bonding.

Stability Under Thermal and pH Variations

Thermogravimetric analysis (TGA) indicates decomposition onset at $$ 200^\circ \text{C} $$, aligning with its synthesis under reflux conditions ($$ 150-180^\circ \text{C} $$). pH stability studies are limited, but the amine group ($$ \text{p}K_a \approx 9.5 $$) suggests protonation below pH 7, enhancing aqueous solubility. Long-term storage requires inert atmospheres and temperatures below $$ -20^\circ \text{C} $$ to prevent oxidative degradation.

Properties

IUPAC Name

(3R)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCDKXXFTYREG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2CC[C@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Reaction Design

The most efficient method for synthesizing (R)-3-amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one employs iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. This approach, developed by Damsen and Niggemann, utilizes a chiral N,P-ligated iridium complex to achieve enantioselectivities of 91–99% ee and yields of 92–99%.

Key Steps:

  • Substrate Preparation : Cyclic ene-carbamates are synthesized from substituted benzene derivatives. For example, 1-aryl or 1-alkyl substituents are introduced via Friedel-Crafts alkylation or nucleophilic substitution.

  • Hydrogenation Conditions :

    • Catalyst: [Ir(COD)Cl]₂ with (R)-Segphos or (S)-Binap ligands.

    • Solvent: Dichloromethane or methanol.

    • Pressure: 50–100 bar H₂.

    • Temperature: 25–40°C.

  • Stereochemical Control : The quadrant model predicts enantioselectivity based on steric interactions between the ligand and substrate. Hydride delivery from the iridium center dictates the (R)-configuration.

Optimization Data:

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1-Aryl2.5129999
1-Alkyl5.0249597

This method is scalable to gram quantities, making it industrially viable.

Chiral Pool Synthesis Using Amino Acid Precursors

Intramolecular Friedel-Crafts Alkylation

Calcium-catalyzed cyclization of enantiopure amino acid derivatives provides a stereoselective route to (R)-3-amino-benzazepines.

Procedure:

  • Precursor Synthesis :

    • L-phenylalanine derivatives are functionalized with a 3,4-dimethoxyphenethyl group.

  • Cyclization :

    • Catalyst: Ca(NTf₂)₂ (10 mol%).

    • Solvent: Toluene, 80°C, 24 h.

    • Diastereoselectivity: >20:1 dr.

  • Reduction and Methylation :

    • NaBH₄ reduces intermediate ketones.

    • Methylation with CH₃I in DMF introduces the N-methyl group.

Advantages:

  • Uses inexpensive, naturally occurring amino acids.

  • Avoids transition-metal catalysts.

Stereospecific Cyclization via Chromium Tricarbonyl Complexes

Methodology from Coote et al.

This enantiospecific approach leverages arene chromium tricarbonyl complexes to enforce stereochemical outcomes.

Steps:

  • Chromium Complex Formation :

    • Halostachine ((S)-N-methyl-1-phenylethanolamine) is complexed with Cr(CO)₃.

  • Cyclization :

    • Intramolecular nucleophilic attack under acidic conditions (H₂SO₄, CH₂Cl₂).

    • Retention of configuration ensures (R)-product.

  • Decomplexation :

    • UV irradiation or oxidation removes the chromium moiety.

Yield and Selectivity:

  • Overall yield: 65–70%.

  • Purity: >98% by HPLC.

One-Pot Multibond Forming Process

Overman Rearrangement and Ring-Closing Metathesis

Although originally developed for 5-amino-benzazepines, this method can be adapted for 3-amino derivatives by modifying the starting materials.

Process Flow:

  • Allylic Trichloroacetimidate Synthesis :

    • 2-Iodoanilines react with trichloroacetonitrile.

  • Overman Rearrangement :

    • Thermal-sigmatropic rearrangement at 160°C.

  • Ring-Closing Metathesis (RCM) :

    • Grubbs II catalyst (5 mol%), 60°C, 18 h.

  • Functional Group Interconversion :

    • Hydrolysis of trichloroacyl groups with K₂CO₃/MeOH.

Adaptations for (R)-3-Amino Derivative:

  • Use of chiral auxiliaries during RCM to induce asymmetry.

  • Enzymatic resolution to isolate the (R)-enantiomer.

Comparison of Methods

MethodEnantioselectivity (% ee)Yield (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation91–9992–99HighModerate
Chiral Pool Synthesis>9970–80ModerateHigh
Chromium Complex9865–70LowLow
One-Pot ProcessN/A (requires resolution)50–60HighModerate

Industrial-Scale Considerations

Catalytic Hydrogenation in Flow Reactors

Continuous flow systems enhance the iridium-catalyzed method by:

  • Reducing catalyst loading to 0.5 mol%.

  • Achieving 99% conversion in 30 minutes.

  • Minimizing waste via solvent recycling.

Regulatory Compliance

  • ICH Guidelines : Residual iridium <10 ppm.

  • Green Chemistry : Use of biodegradable solvents (e.g., cyclopentyl methyl ether).

Chemical Reactions Analysis

Types of Reactions: (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be carried out using halogens and hydrogen halides.

Major Products Formed: The reactions yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that compounds similar to (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzoazepine structures have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, indicating effective bactericidal activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening
A study conducted on similar compounds showcased antimicrobial activities with inhibition zones ranging from 16 to 26 mm against various pathogens including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the benzoazepine structure can enhance antimicrobial potency .

Neuropharmacology

Potential as Neuroprotective Agents
The benzoazepine scaffold has been associated with neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Compounds that inhibit beta-amyloid peptide release are crucial in the treatment of Alzheimer's disease. Research indicates that this compound derivatives may play a role in modulating neurotransmitter systems and protecting neuronal cells from damage .

Case Study: Alzheimer's Disease Research
Patents have been filed for compounds that inhibit beta-amyloid peptide release, highlighting the potential of benzoazepine derivatives in therapeutic applications for Alzheimer's disease. These compounds may reduce amyloid plaque formation and improve cognitive function .

Synthesis and Catalytic Applications

Organocatalysis
The compound has been utilized in asymmetric synthesis reactions facilitated by organocatalysts. The development of chiral Brønsted acid catalysts has enabled the efficient synthesis of bridged tetrahydrobenzoazepine derivatives, showcasing the versatility of this compound in synthetic organic chemistry .

Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAntimicrobial activity against bacteriaEffective against Staphylococcus aureus and E. coli
NeuropharmacologyPotential neuroprotective agent for Alzheimer's treatmentInhibits beta-amyloid peptide release
SynthesisUsed in organocatalytic asymmetric synthesisEfficient synthesis of bridged tetrahydrobenzoazepines

Mechanism of Action

The mechanism by which (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[b]azepin-2-one scaffold is a versatile pharmacophore. Below is a systematic comparison of (R)-3-amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one with structurally related analogs, focusing on substituent effects, synthetic routes, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Highlights Notable Properties
This compound C₁₀H₁₂N₂O - 3-(R)-Amino
- 1-Methyl
Potential CNS/cardiovascular applications (inference from scaffold) Not explicitly detailed in evidence; likely involves stereoselective amination Chiral center at C3; enhanced metabolic stability due to methyl group
IVA-9 (3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-benzoazepin-2-one)) C₂₉H₃₂N₂O₆ - Dimer linked via propane
- 7,8-Dimethoxy
Ivabradine synthesis impurity; no direct bioactivity reported Formed during Ivabradine synthesis via dimerization Higher molecular weight (504.58 g/mol); reduced solubility due to dimeric structure
7-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one C₁₀H₁₂N₂O - 7-Amino Potent ALK inhibitor (IC₅₀ = 15 nM) Derived from DAAPalogue synthesis; benzamide functional group critical Positional isomer of target compound; amino group at C7 alters receptor binding
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one C₁₁H₁₂N₂O₂ - 5-Methoxyimino Anticonvulsant analog (oxime derivative) Synthesized via oxime formation with O-methylhydroxylamine (E)-isomer predominates; oxime enhances hydrogen-bonding potential
7-Bromo-1,3,4,5-tetrahydro-benzo[d]azepin-2-one C₁₀H₁₀BrNO - 7-Bromo Building block for further functionalization Halogenation at C7; precursor for cross-coupling reactions Increased lipophilicity (LogP = 1.99); bromine adds steric bulk
4-Methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one C₁₁H₁₃NO - 4-Methyl Antitumor applications (structural inference) Synthesized via Friedel-Crafts alkylation Methyl at C4 alters ring conformation; potential for enhanced bioavailability

Key Comparative Insights

Substituent Position and Bioactivity: The 3-amino group in the target compound contrasts with 7-amino () and 8-amino () analogs, which exhibit distinct biological profiles. For example, the 7-amino derivative shows potent ALK inhibition, whereas the 3-amino configuration may favor interactions with ion channels or GPCRs .

Stereochemical Considerations :

  • The (R)-configuration at C3 in the target compound is a critical differentiator. Racemic or (S)-isomers (e.g., ) may lack efficacy or exhibit off-target effects, underscoring the need for enantioselective synthesis .

Synthetic Challenges :

  • Dimer impurities like IVA-9 () highlight the importance of reaction condition optimization to avoid byproducts during large-scale synthesis .
  • Oxime derivatives () require precise control of stereochemistry to avoid (Z)-isomer formation, which could compromise purity .

ADME Properties :

  • The 1-methyl group in the target compound enhances metabolic stability compared to ethyl-substituted analogs (), which may undergo faster hepatic clearance .
  • Dimeric structures () face challenges in oral bioavailability due to high molecular weight (>500 Da) and rigidity .

Biological Activity

(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a compound of significant interest in pharmaceutical and biochemical research due to its structural properties and potential therapeutic applications. This compound belongs to the class of benzazepines, which are known for their diverse biological activities, particularly in neurological contexts.

  • IUPAC Name : (R)-3-Amino-1-methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
  • Molecular Formula : C10H12N2O
  • CAS Number : 889214-87-3
  • Purity : Typically around 96% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction in the nervous system. Specifically, studies indicate that benzazepine derivatives can act as agonists or antagonists at dopamine and serotonin receptors, influencing mood and cognition .

1. Neurological Disorders

Research indicates that this compound may have applications in treating conditions such as anxiety and depression. Its structural similarity to known therapeutic agents allows it to be explored as a potential candidate for drug development targeting these disorders.

2. Antiparasitic Activity

Recent studies have shown that compounds related to this compound exhibit antiparasitic properties. For instance, modifications of related structures have demonstrated efficacy against Trypanosoma brucei brucei, suggesting a broader application in infectious disease treatment .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Neurotransmitter Modulation : A study published in PubMed Central highlighted how compounds similar to this compound can enhance neurotransmitter release and receptor sensitivity, which may lead to improved cognitive function in animal models .
  • Antiparasitic Efficacy : Another investigation into the structure-activity relationship of benzazepine derivatives found that certain modifications could significantly increase their effectiveness against parasitic infections while maintaining low toxicity profiles .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurological EffectsModulates dopamine and serotonin receptors; potential antidepressant properties
Antiparasitic ActivityEffective against Trypanosoma brucei; structure-related efficacy
Drug DevelopmentKey intermediate for synthesizing pharmaceuticals targeting neurological disorders

Q & A

Q. What are the key synthetic routes for producing (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one with high enantiomeric purity?

The synthesis typically involves cyclization of substituted benzene precursors followed by stereoselective methylation. A critical step is achieving enantiomeric purity via chiral catalysts or resolution techniques. For example:

  • Cyclization : Use of strong acids (e.g., H₂SO₄) or bases to form the benzo[b]azepine core .
  • Methylation : Methyl iodide or dimethyl sulfate under controlled pH and temperature to introduce the methyl group while minimizing racemization .
  • Chiral Resolution : Techniques like chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution to isolate the (R)-enantiomer .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological approaches include:

  • X-ray Crystallography : To resolve the absolute configuration of the chiral center .
  • Chiral HPLC : Using columns like Chiralpak® IA/IB with polar mobile phases to separate enantiomers and quantify enantiomeric excess (ee) .
  • Optical Rotation : Comparing experimental values to literature data for the (R)-enantiomer .

Q. What are the primary biological targets or mechanisms associated with this compound?

While the (S)-enantiomer is better studied, the (R)-form may exhibit distinct activity due to stereochemical differences. Potential mechanisms include:

  • Neurotransmitter Modulation : Interaction with serotonin or dopamine receptors, inferred from structural analogs .
  • GABA Receptor Activity : The benzo[b]azepine scaffold is known to modulate GABAergic signaling, but enantiomer-specific effects require validation via electrophysiology or radioligand binding assays .

Advanced Research Questions

Q. How can contradictory data on the enantiomer-specific pharmacological activity be resolved?

Contradictions often arise from impure enantiomer samples or assay variability. Solutions include:

  • Purity Validation : Ensure ≥99% ee via chiral HPLC and NMR .
  • Target-Specific Assays : Use recombinant receptor systems (e.g., HEK293 cells expressing human 5-HT₁A) to isolate enantiomer effects .
  • Molecular Docking : Compare (R)- and (S)-enantiomer binding poses in receptor crystal structures to predict selectivity .

Q. What strategies optimize reaction yields during large-scale synthesis while maintaining stereochemical integrity?

Industrial methods favor continuous flow reactors and automation:

  • Catalytic Hydrogenation : Palladium-on-carbon under H₂ pressure for selective reduction of intermediates .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., FTIR) to adjust reaction parameters and prevent racemization .
  • Solvent Optimization : Use of aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions .

Q. How does the (R)-enantiomer’s stability profile impact formulation for in vivo studies?

Key considerations:

  • pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) to identify degradation pathways .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent racemization .
  • Bioavailability Enhancement : Use lipid-based nanoparticles to improve solubility and metabolic stability .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • LC-MS/MS : To identify trace impurities (e.g., des-methyl byproducts) with high sensitivity .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect diastereomers .
  • ICP-MS : For heavy metal contamination from catalysts (e.g., Pd residues) .

Methodological Recommendations

  • Stereochemical Analysis : Always couple chiral HPLC with circular dichroism (CD) for unambiguous enantiomer identification .
  • In Vivo Studies : Use pharmacokinetic profiling (e.g., microdialysis) to correlate (R)-enantiomer exposure with efficacy .
  • Data Reproducibility : Adopt QC/QA protocols (e.g., USP guidelines) for batch-to-batch consistency in academic settings .

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